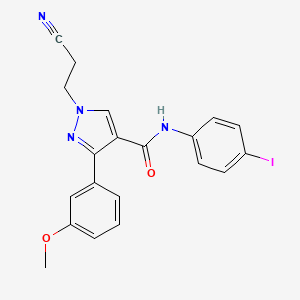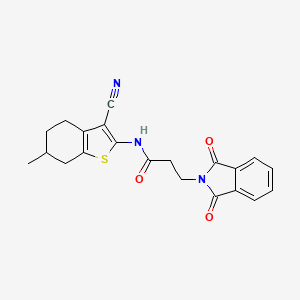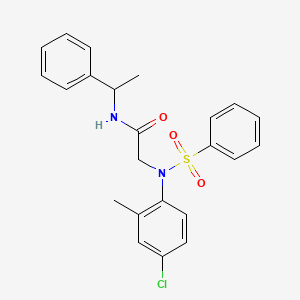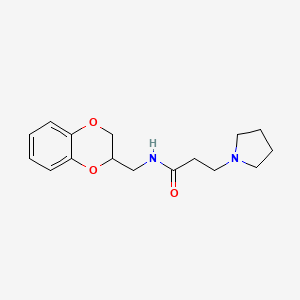
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CINPA1 and is a potent and selective inhibitor of the soluble adenylyl cyclase (sAC) enzyme. In
作用机制
CINPA1 is a potent and selective inhibitor of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. This compound is an enzyme that produces cyclic AMP by converting ATP to cAMP. CINPA1 binds to the catalytic site of this compound and prevents the conversion of ATP to cAMP. This inhibition of this compound activity leads to a reduction in cyclic AMP levels, which can have significant effects on cellular signaling and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CINPA1 are complex and depend on the specific cellular and physiological processes being studied. In general, the inhibition of this compound by CINPA1 leads to a reduction in cyclic AMP levels, which can affect a wide range of cellular processes. For example, reduced cyclic AMP levels can lead to changes in ion channel activity, altered gene expression, and changes in cellular metabolism.
实验室实验的优点和局限性
One of the major advantages of using CINPA1 in lab experiments is its selectivity for 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. CINPA1 does not inhibit other adenylate cyclases or phosphodiesterases, which can be important for studying specific cellular processes. Additionally, CINPA1 is a potent inhibitor of this compound, which allows for the investigation of the effects of reduced cyclic AMP levels on cellular signaling and physiological processes. However, one of the limitations of using CINPA1 in lab experiments is its potential toxicity. CINPA1 has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving CINPA1. One area of research is the investigation of the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various diseases and physiological processes. This compound has been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By studying the effects of this compound inhibition with CINPA1, researchers can gain insights into the role of this compound in these diseases and potentially identify new therapeutic targets. Another area of research is the development of new inhibitors of this compound that are more potent and selective than CINPA1. These new inhibitors could be valuable tools for studying this compound and could have potential therapeutic applications.
合成方法
The synthesis method for CINPA1 involves several steps, including the reaction of 4-iodoaniline with 3-methoxybenzaldehyde to form 4-iodo-3-methoxybenzylideneaniline. This intermediate is then reacted with 1-(2-cyanoethyl)pyrazole-4-carboxylic acid to form CINPA1. The synthesis of CINPA1 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
CINPA1 has a wide range of potential scientific research applications. One of the most significant applications of CINPA1 is its use as a research tool to investigate the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various physiological processes. This compound is an enzyme that produces cyclic AMP, which is a key signaling molecule in many cellular processes. By inhibiting this compound with CINPA1, researchers can study the effects of reduced cyclic AMP levels on cellular signaling and physiological processes.
属性
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN4O2/c1-27-17-5-2-4-14(12-17)19-18(13-25(24-19)11-3-10-22)20(26)23-16-8-6-15(21)7-9-16/h2,4-9,12-13H,3,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKTBBJBHYDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)

![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)

![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)

![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
